molecular formula C12H23CuO2+ B101262 Copper dilaurate CAS No. 19179-44-3

Copper dilaurate

Número de catálogo: B101262
Número CAS: 19179-44-3
Peso molecular: 462.2 g/mol
Clave InChI: JDPSPYBMORZJOD-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

These copper compounds exhibit Lewis acid catalytic behavior, accelerating the reaction between isocyanates and polyols in PU systems. Copper dilaurate, by extension, is hypothesized to function similarly, leveraging the laurate ligand’s lipophilicity to enhance solubility in organic matrices.

The shift toward copper-based catalysts is driven by toxicity concerns associated with DBTL, which is a partial agonist of nuclear receptors PPARγ and RXRα, linked to adipogenesis and inflammatory gene repression . Copper compounds, in contrast, are less toxic and align with regulatory demands for safer industrial chemicals .

Propiedades

Número CAS

19179-44-3

Fórmula molecular

C12H23CuO2+

Peso molecular

462.2 g/mol

Nombre IUPAC

copper;dodecanoate

InChI

InChI=1S/2C12H24O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2

Clave InChI

JDPSPYBMORZJOD-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2]

SMILES canónico

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Cu+2]

Origen del producto

United States

Comparación Con Compuestos Similares

Catalytic Performance

Table 1: Catalytic Activity of Copper Dilaurate and Analogous Compounds
Compound Application Reaction Rate (Relative to DBTL) Activation Energy Reduction Key Findings
Dibutyltin dilaurate PU coatings, adhesives 1.0 (reference) 15–20% High efficiency in polyether systems but toxic; partial PPARγ/RXRα agonist
Copper(II) acetate PU coatings 0.8–1.2 30% Comparable drying time to DBTL; solvent resistance improved
Copper(II) acetylacetonate Epoxy/cyanate ester curing 1.5 30% Lowers cross-linking temperature; reaction order = 2
Fe/Cu/Cr-β-diketones Polyester-based PU 1.5–2.0 N/A Superior to DBTL in polyester reactions; slower in polyethers
Zirconium(acac)₄ PU transcarbamoylation 0.7 N/A Less effective than DBTL; requires higher loadings

Key Observations :

  • Copper(II) salts (e.g., acetate, sulfate) demonstrate catalytic efficiency comparable to DBTL in PU coatings, with copper acetylacetonate showing superior activation energy reduction (30%) in epoxy systems .
  • Metal-β-diketone complexes (Fe, Cu, Cr) outperform DBTL in polyester-based PU synthesis but underperform in polyether systems .
  • DBTL remains the benchmark for polyether reactions but faces toxicity-driven phase-outs .

Toxicity and Environmental Impact

Table 2: Toxicity Profile of Selected Catalysts
Compound Maximum Non-Toxic Concentration Health Risks Environmental Impact
Dibutyltin dilaurate 10 µM (cell-based assays) PPARγ/RXRα agonism; adipogenesis, neurotoxicity, endocrine disruption Persistent in ecosystems; toxic to aquatic life
Copper(II) acetate >100 µM Low systemic toxicity; negligible receptor activation Biodegradable; minimal bioaccumulation
Copper(II) acetylacetonate N/A Limited data; moderate cytotoxicity in high concentrations Less persistent than organotins
Zirconium(acac)₄ N/A Low acute toxicity Limited ecotoxicity data

Key Observations :

  • DBTL exhibits significant endocrine-disrupting effects at low concentrations (10 µM), whereas copper compounds show markedly lower toxicity .

Q & A

Q. What are the established methodologies for synthesizing copper dilaurate and verifying its purity in academic research?

Copper dilaurate is synthesized by reacting copper salts (e.g., copper sulfate or copper acetate) with lauric acid under controlled conditions. A typical protocol involves:

  • Dissolving lauric acid in an organic solvent (e.g., dichloromethane or ethanol).
  • Adding a stoichiometric amount of copper salt (e.g., CuSO₄·5H₂O) with continuous stirring.
  • Maintaining a temperature of 60–80°C for 2–4 hours to ensure complete complexation.
  • Purifying the product via recrystallization or column chromatography. Characterization requires FTIR (to confirm carboxylate-Cu bonds at ~1540–1650 cm⁻¹), elemental analysis (to verify C, H, and Cu content), and NMR (for structural validation). Purity is assessed using HPLC or TLC .

Q. What are the standard catalytic applications of copper dilaurate in polymer chemistry?

Copper dilaurate is emerging as a safer alternative to toxic tin-based catalysts (e.g., dibutyltin dilaurate, DBTL) in polyurethane (PU) synthesis. Key applications include:

  • Crosslinking reactions : Catalyzing the reaction between polyols and isocyanates to form PU coatings.
  • Kinetic modulation : Adjusting pot life and curing time by varying catalyst concentration (e.g., 0.1–0.5 wt%). Comparative studies show copper dilaurate achieves comparable reaction rates to DBTL while reducing toxicity risks. Experimental validation involves measuring gelation time and solvent resistance post-curing .

Advanced Research Questions

Q. How can researchers design experiments to compare the catalytic efficiency of copper dilaurate with traditional tin catalysts?

A robust experimental design includes:

  • Kinetic studies : Monitor reaction progress via in-situ FTIR to track NCO (isocyanate) consumption rates.
  • Pot life analysis : Measure the time until viscosity exceeds 5000 cP under standardized conditions.
  • Performance metrics : Compare mechanical properties (e.g., tensile strength, hardness) of cured PU films using ASTM standards. For example, reports that copper dilaurate reduced pot life by 30% compared to DBTL while improving solvent resistance by 15% .

Q. How should researchers address contradictory data on copper leaching during catalytic cycles?

Discrepancies in leaching data often arise from differences in reaction media (aqueous vs. non-polar solvents) or analytical methods. To resolve these:

  • Employ ICP-MS or XPS to quantify copper content in post-reaction mixtures.
  • Conduct computational studies (DFT) to model copper-ligand stability under varying pH and temperature.
  • Compare leaching in homogeneous vs. heterogeneous systems; suggests copper dilaurate may act heterogeneously, reducing leaching .

Q. What mechanistic insights explain copper dilaurate’s catalytic activity in polyurethane formation?

Proposed mechanisms include:

  • Lewis acid activation : Copper coordinates with isocyanate groups, polarizing the C=O bond and accelerating nucleophilic attack by polyols.
  • In-situ formation of active species : Copper dilaurate may decompose under reaction conditions to generate Cu⁺/Cu²⁺ intermediates. Experimental validation involves EXAFS to study local copper coordination and kinetic isotope effects to identify rate-determining steps .

Methodological Best Practices

  • Literature Review : Use keyword combinations (e.g., "copper dilaurate catalysis," "non-toxic PU catalysts") in Google Scholar and PubMed, filtering for studies post-2020 to ensure relevance .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, characterization data, and statistical analyses in supplementary materials .
  • Ethical Compliance : Adhere to restricted substance lists (e.g., ≤0.1% tin content in coatings) when publishing industrial applications .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.